molecular formula C4H7N3O2 B164783 4-Azidobutyric acid CAS No. 54447-68-6

4-Azidobutyric acid

Cat. No.: B164783
CAS No.: 54447-68-6
M. Wt: 129.12 g/mol
InChI Key: WAGMYTXJRVPMGW-UHFFFAOYSA-N
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Description

4-Azidobutyric acid is an organic compound with the molecular formula C4H7N3O2. It features both an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobutyric acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure safety and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN3): Used for introducing the azide group.

    Lithium Aluminum Hydride (LiAlH4): Used for reducing the azide group to an amine.

    Sulfuric Acid (H2SO4): Used in the hydrolysis step.

Major Products:

Mechanism of Action

The mechanism of action of 4-azidobutyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable in click chemistry. The carboxylic acid group can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMYTXJRVPMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472997
Record name 4-azidobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54447-68-6
Record name 4-azidobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-azidobutyrate (8.06 g, 51.3 mmol) and KOH (14.4 g, 0.256 mol) were dissolved into a mixture of 100 ml of water and 120 ml of MeOH. The solution was stirred at 0° C. for 2 hrs and then MeOH was removed in vacuo. The aqueous layer was extracted by CHCl3 (50 ml), acidified to pH=1 by 2N aqueous HCl and extracted by Et2O (2×100 ml). The organic layers were combined, washed with water (100 ml) and dried over Na2SO4. After filtration and evaporation of solvent, 4-azidobutyric acid (5.30 g, 80%) was obtained as a colorless oil.
Quantity
8.06 g
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14.4 g
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100 mL
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120 mL
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Synthesis routes and methods II

Procedure details

Methyl 4-azidobutanoate was suspended in 1N NaOH (1.2 eq) and the minimum of MeOH was added to make the reaction mixture homogenous. After 1 h at RT temperature, MeOH was removed in vacuo. The aqueous solution
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-azidobutyric acid utilized in the study on alkynyl ethers of dextrans?

A1: The research article describes the use of this compound in a copper-catalyzed 1,3-dipolar cycloaddition reaction with pentynyl dextran (PyD) []. This reaction, also known as a "click" reaction, is highly efficient and allows for the attachment of the this compound moiety to the dextran backbone. While the specific application of the this compound conjugate wasn't detailed in this study, this functionalization strategy provides a platform for further modifications.

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